毕克芬

概述

描述

Bixafen is a pyrazolecarboxamide fungicide developed by Bayer CropScience. It is primarily used in agriculture to control stem and leaf diseases in cereals such as wheat, rye, triticale, barley, and oats . Bixafen is known for its effectiveness against strobilurin-resistant septoria and other fungal diseases . It has a low aqueous solubility and is not volatile, making it environmentally persistent .

科学研究应用

Bixafen has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies involving pyrazolecarboxamide fungicides.

作用机制

Target of Action

Bixafen primarily targets the enzyme succinate dehydrogenase (SDH) . This enzyme is a functional part of the tricarboxylic cycle and is linked to the mitochondrial electron transport chain .

Mode of Action

Bixafen functions by inhibiting succinate dehydrogenase . This inhibition disrupts energy production within the fungal cells, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by Bixafen is the mitochondrial respiration chain . By inhibiting succinate dehydrogenase, an enzyme of complex II within this chain, Bixafen disrupts the normal flow of electrons and the production of ATP, which is essential for the survival and growth of the fungus .

Result of Action

The result of Bixafen’s action is broad fungicidal activity in various crops . By inhibiting succinate dehydrogenase, Bixafen prevents the fungi from producing the energy they need to grow and reproduce, effectively controlling the spread of fungal diseases .

Action Environment

It’s also worth noting that Bixafen is highly toxic to fish, moderately toxic to birds, aquatic invertebrates, and algae but has a low toxicity to honeybees . These environmental factors can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Bixafen plays a significant role in biochemical reactions by inhibiting the enzyme succinate dehydrogenase (SDH), which is part of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, leading to a reduction in ATP production and ultimately causing fungal cell death. Bixafen interacts with the SDH enzyme by binding to its active site, preventing the oxidation of succinate to fumarate .

Cellular Effects

Bixafen has been shown to affect various types of cells and cellular processes. In zebrafish embryos, Bixafen exposure led to hepatotoxicity and pancreas toxicity, causing deformities and dysfunction in these organs . Additionally, Bixafen has been found to cause microcephaly and motor neuron axon defects during development, indicating its impact on cell signaling pathways and gene expression . The compound also affects cellular metabolism by disrupting mitochondrial function, leading to energy deficits and oxidative stress .

Molecular Mechanism

At the molecular level, Bixafen exerts its effects by binding to the succinate dehydrogenase enzyme, inhibiting its activity. This inhibition blocks the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle, disrupting the electron transport chain and reducing ATP production . The binding interactions between Bixafen and SDH involve the formation of hydrogen bonds and hydrophobic interactions, stabilizing the inhibitor-enzyme complex . Additionally, Bixafen’s inhibition of SDH leads to the accumulation of succinate, which can further impact cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bixafen have been observed to change over time. Bixafen exhibits high environmental persistence and chemical stability, with a natural degradation half-life of up to 500 days at 20°C . In in vitro studies, Bixafen’s stability allows it to maintain its inhibitory effects on succinate dehydrogenase over extended periods. Long-term exposure to Bixafen has been associated with chronic toxicity in aquatic organisms, including fish and amphibians .

Dosage Effects in Animal Models

The effects of Bixafen vary with different dosages in animal models. At low doses, Bixafen has been shown to cause mild toxic effects, while higher doses result in severe toxicity. In zebrafish embryos, increasing concentrations of Bixafen led to more pronounced deformities and dysfunctions, including cardiac dysplasia and reduced heart rate . In rodent models, high doses of Bixafen resulted in rapid elimination from the plasma, followed by a slower terminal elimination phase .

Metabolic Pathways

Bixafen is involved in several metabolic pathways, primarily affecting the tricarboxylic acid (TCA) cycle and oxidative phosphorylation processes. By inhibiting succinate dehydrogenase, Bixafen disrupts the TCA cycle, leading to the accumulation of succinate and a reduction in fumarate levels . This disruption affects the overall metabolic flux and energy production within cells. Additionally, Bixafen’s impact on mitochondrial function can lead to oxidative stress and changes in metabolite levels .

Transport and Distribution

Within cells and tissues, Bixafen is transported and distributed through various mechanisms. The compound’s low aqueous solubility and non-volatility contribute to its persistence in the environment . Bixafen is absorbed and distributed to different organs and tissues, with its concentration in plasma being measured to track its distribution . The compound’s transport involves interactions with transporters and binding proteins, affecting its localization and accumulation within cells .

Subcellular Localization

Bixafen’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase. The compound’s targeting to the mitochondria is facilitated by its chemical structure, which allows it to interact with mitochondrial membranes and enzymes . Bixafen’s localization within the mitochondria is crucial for its activity, as it directly impacts the electron transport chain and ATP production .

准备方法

Synthetic Routes and Reaction Conditions: Bixafen can be synthesized using various methods, with one of the prominent methods being the Suzuki coupling reaction. This method involves the reaction of fluoroanilines with substituted boronic acids in the presence of a palladium catalyst to obtain a 2-aminobiphenyl intermediate. This intermediate is then reacted with 1-methyl-3-difluoromethyl-4-pyrazole formyl chloride to yield Bixafen .

Industrial Production Methods: The industrial production of Bixafen typically involves the Suzuki coupling reaction due to its simplicity, economy, environmental protection, safety, and high efficiency . Another method involves treating crude Bixafen with an organic solvent to obtain a substantially color-free product .

化学反应分析

Types of Reactions: Bixafen undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

相似化合物的比较

Bixafen is part of a class of fungicides known as succinate dehydrogenase inhibitors. Similar compounds include:

Boscalid: Another SDHI fungicide used to control a wide range of fungal diseases in crops.

Fluxapyroxad: Known for its high antifungal activity and used in various agricultural applications.

Isoflucypram: A newer SDHI fungicide with a unique chemical structure that enhances its effectiveness.

Uniqueness of Bixafen: Bixafen stands out due to its high activity and excellent persistence, making it one of the most effective fungicides on the market . Its ability to control strobilurin-resistant septoria and other resistant fungal strains further highlights its uniqueness .

属性

IUPAC Name |

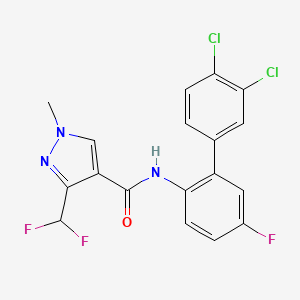

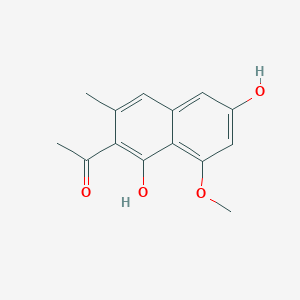

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2F3N3O/c1-26-8-12(16(25-26)17(22)23)18(27)24-15-5-3-10(21)7-11(15)9-2-4-13(19)14(20)6-9/h2-8,17H,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLMOOXUCMHBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=C(C=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058134 | |

| Record name | Bixafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581809-46-3 | |

| Record name | Bixafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581809-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bixafen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bixafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bixafen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIXAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28XK2L8M3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Bixafen?

A1: Bixafen targets succinate dehydrogenase (SDH), also known as complex II of the mitochondrial electron transport chain, in fungi. [, , , , ]

Q2: How does Bixafen interact with SDH?

A2: Bixafen, like other SDHI fungicides, binds to the ubiquinone binding site of the SDH enzyme, blocking the oxidation of succinate to fumarate. [, , , ]

Q3: What are the downstream effects of Bixafen's interaction with SDH?

A3: The inhibition of SDH by Bixafen disrupts the fungal mitochondrial respiratory chain, leading to a depletion of cellular energy and ultimately fungal cell death. [, , , ]

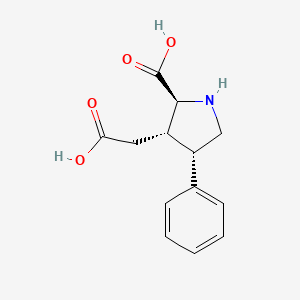

Q4: What is the molecular formula and weight of Bixafen?

A4: The molecular formula of Bixafen is C18H17ClF3N3O2, and its molecular weight is 399.8 g/mol. [, ]

Q5: How does the structure of Bixafen contribute to its fungicidal activity?

A5: The presence of the pyrazole-4-carboxamide moiety in Bixafen is crucial for its binding to the SDH enzyme and its fungicidal activity. [, , ]

Q6: Have any structural modifications been explored to improve Bixafen's activity or selectivity?

A6: Yes, researchers have synthesized Bixafen analogs with modifications to the phenyl ring and other substituents, aiming to improve its activity and understand structure-activity relationships. [, , ] Studies have explored replacing the pyrazole group with other aryl groups to discover new SDHI fungicides. [] Researchers have also synthesized 1,2-disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring found in Bixafen. []

Q7: Is there evidence of resistance to Bixafen in fungal populations?

A7: Yes, resistance to Bixafen has been reported in various fungal species, including Zymoseptoria tritici and Botrytis cinerea. [, , , , , , ]

Q8: What are the mechanisms of resistance to Bixafen?

A8: Resistance to Bixafen in fungi is primarily attributed to mutations in the genes encoding the Sdh subunits, particularly SdhB, SdhC, and SdhD. [, , , ] These mutations can alter the binding affinity of Bixafen to the SDH enzyme, reducing its efficacy.

Q9: Is there cross-resistance between Bixafen and other SDHI fungicides?

A9: Yes, cross-resistance between Bixafen and other SDHI fungicides, such as fluxapyroxad, benzovindiflupyr, and fluopyram, has been observed in some cases, particularly when similar mutations in the Sdh genes are involved. [, , , , , ]

Q10: What is the environmental fate of Bixafen?

A10: Bixafen is persistent in soil and can accumulate with repeated applications. [, ] It also has the potential to contaminate groundwater through the leaching of its metabolite, M44. [, ]

Q11: What are the ecotoxicological effects of Bixafen?

A11: Bixafen exhibits high toxicity to aquatic organisms, posing a risk to surface water ecosystems. [] While it may pose minimal risk to terrestrial organisms with appropriate mitigation measures, its persistence and potential for bioaccumulation warrant further investigation. [, ]

Q12: In what agricultural applications is Bixafen used?

A12: Bixafen is primarily used as a fungicide in cereal crops to control various fungal diseases such as powdery mildew, rust, and Septoria blotch. [, , , , , ] It is also used in peanut and cotton crops for disease control. [, ]

Q13: Is Bixafen used in combination with other fungicides?

A13: Yes, Bixafen is often used in combination with other fungicides, such as prothioconazole, trifloxystrobin, and fluopyram, to broaden the spectrum of activity and potentially manage resistance development. [, , , , , , ]

Q14: What analytical methods are used to determine Bixafen residues?

A14: Gas chromatography-mass spectrometry (GC-MS) is commonly used to determine Bixafen residues in various matrices, such as water, soil, and plant material. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(1Z,3Z)-3-[(4-carbamimidoylphenyl)methylidene]-2-oxocycloheptylidene]methyl}benzene-1-carboximidamide](/img/structure/B1247019.png)

![tert-butyl N-[2-[[(2S)-2-[[(2S)-1-(benzylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-4-methylpentyl]sulfonodiimidoyl]ethyl]carbamate](/img/structure/B1247022.png)

![(1R,3S,5S,7R)-1,3,5,7-tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane](/img/structure/B1247037.png)

![3-Amino-7-{(3r)-3-[(1s)-1-Aminoethyl]pyrrolidin-1-Yl}-1-Cyclopropyl-6-Fluoro-8-Methylquinazoline-2,4(1h,3h)-Dione](/img/structure/B1247039.png)